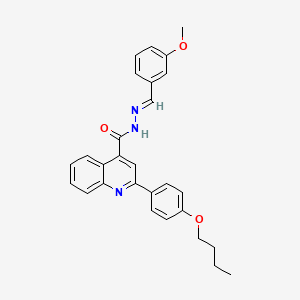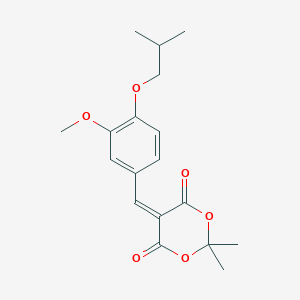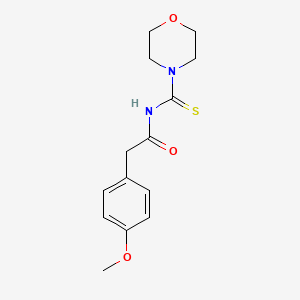![molecular formula C14H17N3O3 B5821666 N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B5821666.png)
N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(2-propionylhydrazino)carbonyl]phenyl}cyclopropanecarboxamide, commonly known as CPP-ACP, is a bioactive peptide that is widely used in scientific research due to its unique properties. CPP-ACP has been found to have a range of biochemical and physiological effects, making it a valuable tool in various fields of study. In
Aplicaciones Científicas De Investigación
CPP-ACP has a wide range of scientific research applications, including dental research, drug delivery, and cancer research. In dental research, CPP-ACP is used to prevent tooth decay and remineralize enamel. In drug delivery, CPP-ACP is used to enhance the delivery of drugs to specific cells or tissues. In cancer research, CPP-ACP is used to target cancer cells and inhibit their growth.
Mecanismo De Acción
CPP-ACP works by binding to calcium and phosphate ions in the saliva and forming complexes that are able to penetrate the tooth enamel. This process helps to remineralize the enamel and prevent tooth decay. CPP-ACP has also been found to inhibit the growth of certain bacteria that cause dental caries.
Biochemical and Physiological Effects:
CPP-ACP has been found to have a range of biochemical and physiological effects, including remineralization of tooth enamel, inhibition of bacterial growth, and enhancement of drug delivery. CPP-ACP has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CPP-ACP in lab experiments is its ability to enhance drug delivery and target specific cells or tissues. CPP-ACP is also biocompatible and has low toxicity, making it a safe option for use in research. However, one of the limitations of using CPP-ACP is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are several future directions for research involving CPP-ACP. One area of interest is the use of CPP-ACP in the treatment of dental caries and other oral diseases. Another area of interest is the use of CPP-ACP in drug delivery and targeted therapy for cancer and other diseases. Additionally, researchers are exploring the potential of CPP-ACP as a biomaterial for tissue engineering and regenerative medicine.
Conclusion:
In conclusion, CPP-ACP is a bioactive peptide that has a range of scientific research applications. Its unique properties, including its ability to enhance drug delivery and remineralize tooth enamel, make it a valuable tool in various fields of study. While there are some limitations to its use, the potential for future research and development of CPP-ACP is promising.
Métodos De Síntesis
CPP-ACP is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography (HPLC). The final product is a white powder that is soluble in water.
Propiedades
IUPAC Name |
N-[4-[(propanoylamino)carbamoyl]phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-2-12(18)16-17-14(20)10-5-7-11(8-6-10)15-13(19)9-3-4-9/h5-9H,2-4H2,1H3,(H,15,19)(H,16,18)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHGWNZQVYJKQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)-2-[2-(2-thienylmethylene)hydrazino]ethyl}benzamide](/img/structure/B5821586.png)



![2-({[(6-bromo-1,3-benzodioxol-5-yl)methylene]amino}oxy)-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5821630.png)
![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5821639.png)


![4-iodo-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5821657.png)
![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)
![5-(2-thienyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5821669.png)


![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)